![molecular formula C21H19ClN2O3S B3468257 1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468257.png)
1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine
Overview
Description
1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine, also known as CNS-7056, is a compound that has been extensively studied for its potential therapeutic applications. It is a piperazine derivative that has been shown to have promising effects on various biological systems, including the central nervous system.
Scientific Research Applications
1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine has been studied for its potential therapeutic applications in various biological systems. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. Furthermore, this compound has been studied for its potential use as a diagnostic tool for certain diseases, such as prostate cancer.
Mechanism of Action
The exact mechanism of action of 1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine is not fully understood, but it is believed to act on several biological pathways. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. It has also been shown to modulate the activity of certain ion channels, which are involved in the regulation of neuronal excitability. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to decrease the levels of certain inflammatory markers, such as TNF-alpha and IL-6, in animal models of inflammation. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied and characterized, making it a well-established research tool. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain research settings.
Future Directions
There are several future directions for research on 1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological pathways. Furthermore, there is a need for more studies on the safety and toxicity of this compound, particularly in human subjects. Finally, there is a need for more studies on the potential diagnostic applications of this compound, particularly in the field of cancer research.
properties
IUPAC Name |
(2-chlorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c22-20-8-4-3-7-19(20)21(25)23-11-13-24(14-12-23)28(26,27)18-10-9-16-5-1-2-6-17(16)15-18/h1-10,15H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOLDPMXORBWNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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